2-Chloro-5-methylpyridin-4-amine

Descripción general

Descripción

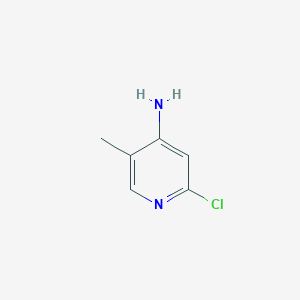

2-Chloro-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylpyridin-4-amine can be synthesized through several methods. One common method involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide using a platinum catalyst. The reaction is carried out in a glass pressure reactor under argon atmosphere with ethanol as the solvent. The hydrogenation is performed at 30°C under a 3 bar hydrogen overpressure for 20 hours, resulting in a high conversion rate .

Another method involves the reaction of 2-chloro-5-methyl-4-nitropyridine with potassium hydroxide in methanol in an autoclave at elevated temperatures ranging from 160°C to 200°C .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction conditions is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-5-methylpyridin-4-amine is utilized as a crucial intermediate in organic synthesis. It acts as a building block for various complex molecules, facilitating the development of new compounds with desired properties.

Biology

The compound is employed in biochemical assays and molecular biology studies. It serves as a probe for investigating biological processes and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is an intermediate in the synthesis of pharmaceuticals targeting cardiovascular diseases and neurological disorders. Its ability to inhibit specific enzymes makes it valuable in developing therapeutic agents.

Industry

The compound finds applications in producing agrochemicals and dyes, benefiting from its chemical reactivity and stability.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Its inhibition of iNOS suggests potential benefits in managing inflammatory conditions.

- Neuroprotective Properties : As an impurity in Fampridine (used for multiple sclerosis), it has been studied for its effects on neuronal function and signaling pathways.

- Absorption and Metabolism : Preliminary studies suggest good absorption through biological membranes with minimal interaction with major cytochrome P450 enzymes, indicating a favorable safety profile for therapeutic use.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits iNOS activity, leading to reduced nitric oxide production in inflammatory models, supporting its potential as an anti-inflammatory agent.

Cell Viability Assays

Cytotoxicity assays on various cancer cell lines indicated that while some derivatives exhibited significant cytotoxic effects, this compound displayed lower toxicity towards normal cells, suggesting selective action against cancerous cells.

Pharmacokinetic Studies

Investigations into the pharmacokinetics revealed favorable absorption characteristics and minimal metabolic interference, suggesting viability for further development in pharmaceutical formulations aimed at central nervous system disorders.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase, which plays a role in inflammatory responses .

Comparación Con Compuestos Similares

2-Chloro-5-methylpyridin-4-amine can be compared with other similar compounds such as:

2-Chloro-5-methylpyridine: Lacks the amino group at the fourth position.

4-Amino-2-chloro-5-methylpyridine: Similar structure but different substitution pattern.

5-Amino-2-chloro-4-methylpyridine: Another isomer with different substitution positions.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Actividad Biológica

2-Chloro-5-methylpyridin-4-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article delves into its biological activity, synthesis, pharmacokinetics, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN2, with a molecular weight of approximately 142.59 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an amino group at the fourth position. This structural configuration is crucial for its biological activity.

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest it interacts with various biological macromolecules, potentially influencing neuronal function and signaling pathways. It has been identified as an impurity in Fampridine, a drug used for treating multiple sclerosis symptoms, indicating its relevance in neurological contexts.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

- Absorption : It is well absorbed through biological membranes.

- Metabolism : Studies indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

- Transport : Interaction studies show minimal interaction with major drug transporters or metabolic enzymes, supporting its candidacy for pharmaceutical development.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, we can compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-5-methylpyridine-3,4-diamine | 0.86 | Contains two amino groups; potential for increased reactivity. |

| 4-Amino-6-chloronicotinaldehyde | 0.86 | Aldehyde functionality; used in similar applications. |

| 2-Chloro-3-methylpyridin-4-amine | 0.83 | Methyl substitution at different position; alters biological activity. |

| 6-Chloronicotinimidamide hydrochloride | 0.82 | Contains imidamide functionality; potentially different pharmacological properties. |

This table illustrates how variations in substitution patterns can significantly affect the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

Recent research highlights the potential applications of this compound:

Propiedades

IUPAC Name |

2-chloro-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKOPNIXJWHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505451 | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-62-2 | |

| Record name | 2-Chloro-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.